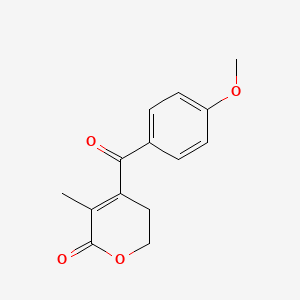
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- is a heterocyclic organic compound. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure features a pyran ring fused with a lactone moiety, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 4-methoxybenzoyl chloride and 3-methyl-2-pyrone as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, including as an antibiotic or anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
相似化合物的比较
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: A simpler pyranone derivative with similar structural features but lacking the methoxybenzoyl and methyl groups.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: Another pyranone derivative with a hydroxyl group, which imparts different chemical properties and reactivity.
Uniqueness
2H-Pyran-2-one, 5,6-dihydro-4-(4-methoxybenzoyl)-3-methyl- is unique due to the presence of the methoxybenzoyl and methyl groups, which enhance its biological activity and chemical reactivity compared to simpler pyranone derivatives. These functional groups contribute to its potential as a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
870002-38-3 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
4-(4-methoxybenzoyl)-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O4/c1-9-12(7-8-18-14(9)16)13(15)10-3-5-11(17-2)6-4-10/h3-6H,7-8H2,1-2H3 |
InChI 键 |
WGSIULODHALBBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CCOC1=O)C(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


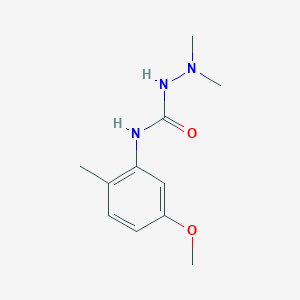
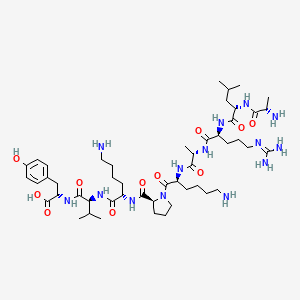
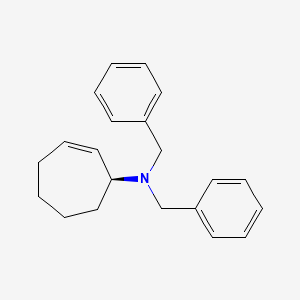
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)
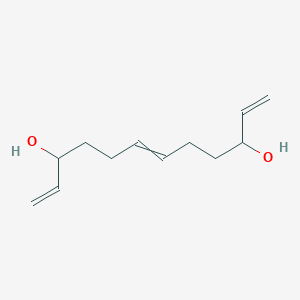
![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)
![2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B12541780.png)
![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
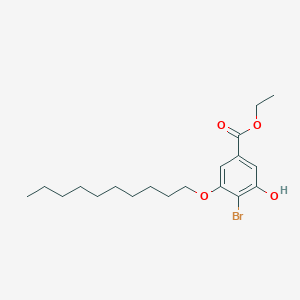

![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)
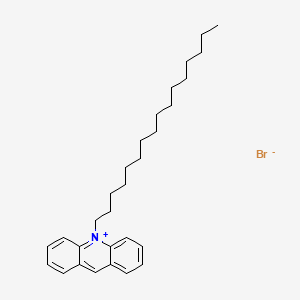
![5-[2-(4-Chlorophenyl)-2-oxoethylidene]oxolan-2-one](/img/structure/B12541818.png)
